Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a substituted phenyl ring (3-methoxy-4-nitro) attached to the nitrogen atom of the piperidine scaffold. Below, we compare this compound with structurally similar analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.
Properties
IUPAC Name |
ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-22-15(18)11-6-8-16(9-7-11)12-4-5-13(17(19)20)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHUNACKFOAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Reductive Amination
One effective method for synthesizing this compound is through reductive amination of an appropriate piperidine derivative with a nitrophenyl aldehyde.
-
- Ethyl isonipecotate
- Chloroacetaldehyde (in aqueous solution)
- Reducing agent (e.g., Sodium cyanoborohydride)
-
- Solvent: Methanol and acetic acid (10:1 ratio)
- Reaction Temperature: Room temperature
- Reaction Time: Typically completed within 2 hours
-
- The reaction generally yields high purity products, often exceeding 90% as determined by UPLC analysis.
Table 1: Reductive Amination Conditions
| Step | Reagent/Condition | Amount | Yield (%) |
|---|---|---|---|
| 1 | Ethyl isonipecotate | 2.3 mmoles | |
| 2 | Chloroacetaldehyde (50% aqueous) | 2.3 mmoles | |
| 3 | Sodium cyanoborohydride | 2.3 mmoles | >90 |
Method B: Direct Carboxylation
An alternative method involves direct carboxylation of a substituted piperidine.
-
- Substituted piperidine
- Carbon dioxide or a carboxylic acid derivative
-
- Solvent: Dioxane or acetonitrile
- Catalyst: Palladium-based catalysts can be used to enhance reaction rates.
- Temperature: Elevated temperatures (80°C) may be required for optimal yields.
-
- Yields can vary based on the specific conditions but are typically in the range of 70-85%.
Table 2: Direct Carboxylation Conditions
| Step | Reagent/Condition | Amount | Yield (%) |
|---|---|---|---|
| 1 | Substituted piperidine | Variable | |
| 2 | Carbon dioxide | Under pressure | |
| 3 | Catalyst (Palladium) | As required | 70-85 |
Analytical Techniques
To confirm the structure and purity of this compound, several analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the molecular structure.
High-Performance Liquid Chromatography (HPLC): Used to assess purity levels.
Mass Spectrometry: Useful for determining molecular weight and confirming structure.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂), a critical step for synthesizing intermediates in medicinal chemistry.
Reagents & Conditions :
- Catalytic Hydrogenation : H₂ (1–3 atm) with 10% Pd/C in ethanol or ethanol/THF at room temperature .
- Alternative Reductants : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux .
Products :
Mechanistic Insight :
The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine .
Ester Hydrolysis
The ethyl ester group (-COOEt) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
Reagents & Conditions :
- Acidic Hydrolysis : 6M HCl in ethanol/water (1:1) at 80°C for 4–6 hours .
- Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C for 3 hours.
Products :
- 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid.
- Yield : 85–90% (basic conditions).
Applications :
The carboxylic acid derivative serves as a precursor for amide coupling or further functionalization.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to the nitro group) allows nucleophilic substitution at specific positions.
Reagents & Conditions :
- Methoxy Displacement : Reaction with amines (e.g., piperazine) in DMF at 80°C with K₂CO₃ as a base .
- Halogenation : Use of N-bromosuccinimide (NBS) in CCl₄ under UV light .
Products :
| Reaction Type | Product | Yield |
|---|---|---|
| Amine Substitution | Ethyl 1-(4-amino-3-methoxyphenyl)piperidine-4-carboxylate | 68% |
| Bromination | Ethyl 1-(3-methoxy-4-nitro-5-bromophenyl)piperidine-4-carboxylate | 45% |
Key Insight :
Methoxy groups act as ortho/para directors, but the nitro group’s strong meta-directing effect dominates substitution patterns .
Piperidine Ring Functionalization
The piperidine nitrogen can participate in alkylation or acylation reactions if deprotected.
Reagents & Conditions :
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine .
- Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in methanol .
Products :
- Boc-protected derivatives for further peptide coupling.
- Example : tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperidine-1-carboxylate (yield: 74%) .
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis.
Reagents & Conditions :
- Boronic Acid Partner : Phenylboronic acid with Pd(PPh₃)₄ in dioxane/water at 100°C .
- Microwave Assistance : 120°C for 30 minutes .
Products :
| Boronic Acid | Product | Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | Ethyl 1-(3-methoxy-4-nitrophenyl-4’-methoxybiphenyl)piperidine-4-carboxylate | 58% |
Demethylation of Methoxy Group
The methoxy group (-OMe) can be cleaved under strong acidic conditions.
Reagents & Conditions :
Products :
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Here are some key applications:
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine derivatives may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for further exploration in treating depression.
Anxiolytic Effects
The compound's structural similarity to known anxiolytic agents suggests potential use in anxiety disorders. Studies have shown that piperidine derivatives can interact with GABA receptors, contributing to their calming effects.
Anticancer Properties
Preliminary studies have indicated that certain derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound may be evaluated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models compared to control groups. |
| Study B | Assess anxiolytic properties | Showed decreased anxiety-like behaviors in elevated plus maze tests, indicating potential for clinical application. |
| Study C | Investigate anticancer activity | Induced apoptosis in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics. |
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Ethyl 1-(4-Nitrophenyl)Piperidine-4-Carboxylate (CAS 216985-30-7)
- Structure : Para-nitro substitution without methoxy .
- Key Differences : The absence of the 3-methoxy group reduces electron-donating effects, making the aromatic ring more electron-deficient. This impacts reactivity in nucleophilic aromatic substitution and binding affinity in biological targets.
- Synthesis : Prepared via nucleophilic aromatic substitution or palladium-catalyzed coupling, similar to the target compound.
Physicochemical Data :
Property Target Compound 4-Nitrophenyl Analog Molecular Weight (g/mol) ~308.30 278.31 LogP (Predicted) ~2.1 ~1.8
Ethyl 1-(3-Hydroxy-4-Nitrophenyl)Piperidine-4-Carboxylate (CAS 927699-09-0)
- Structure : 3-Hydroxy instead of 3-methoxy .
- Key Differences : The hydroxy group introduces hydrogen-bonding capability but reduces lipophilicity (LogP ~1.5). Acidic protons (pKa ~8–10) may influence solubility and metabolism.
- Biological Relevance : Hydroxy groups often enhance interactions with enzymes (e.g., kinases, cholinesterases) .
Heterocyclic vs. Phenyl Ring Systems
Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate
- Structure : Pyrimidine ring with morpholine substitution .
- Key Differences : The pyrimidine-morpholine system introduces basic nitrogen atoms, enhancing water solubility. This heterocycle may improve binding to ATP pockets in kinases.
- Synthesis : Achieved via SNAr reaction of 6-chloropyrimidine with morpholine (55% yield) .
Ethyl 1-(3-Bromo-5-Chloropyridin-4-yl)Piperidine-4-Carboxylate
Functional Group Modifications
Ethyl 1-(4-Nitrophenylsulfonyl)Piperidine-4-Carboxylate
- Structure : Sulfonyl group adjacent to nitro .
- Key Differences : The sulfonyl group is strongly electron-withdrawing, amplifying the nitro group’s deactivating effects. This may hinder electrophilic substitution but enhance interactions with sulfhydryl groups in proteins.
Ethyl 1-(2-Chlorobenzyl)Piperidine-4-Carboxylate
Spectroscopic Comparison
Biological Activity
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.34 g/mol. Its structure features a piperidine ring substituted with a methoxy and nitrophenyl group, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its pharmacological profile.
The mechanism of action involves the interaction of the nitrophenyl moiety with biological receptors, potentially modulating various biochemical pathways. The piperidine ring can act as a ligand, influencing receptor binding and activity. Research indicates that the compound may participate in electron transfer reactions and engage in nucleophilic substitution processes, further broadening its interaction spectrum .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects. For instance, derivatives with similar structures have demonstrated MIC values as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 3.125 |
| This compound | E. coli | 6.25 |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies suggest that this compound can inhibit cell proliferation effectively, with IC₅₀ values indicating potent activity against leukemia cell lines .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HL-60 (Leukemia) | 12 |
| K562 (Leukemia) | 15 |
Case Studies
One notable case study involved the evaluation of this compound's effects on ROS1 fusion proteins in lung cancer models. This research demonstrated that modifications to the piperidine structure could enhance binding affinity and inhibit tumor growth more effectively than existing treatments .
Q & A
Q. What are the established synthetic routes for Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate, and how do coupling agents influence reaction efficiency?
The compound is typically synthesized via amide coupling between ethyl piperidine-4-carboxylate and substituted aromatic acids. Key methods include:
- EDCI/HOBt-mediated coupling : Used in dry acetonitrile to activate the carboxylic acid, achieving moderate yields (~70–87%) .
- Solvent-free conditions : Physical grinding with PEG-400 improves reaction efficiency by reducing side products, as demonstrated in analogous piperidine derivatives .
- Sulfonylation reactions : Reactions with sulfonyl chlorides in aqueous Na₂CO₃ yield sulfonamide derivatives, though yields vary based on steric hindrance .
Q. How is structural characterization of this compound performed, and what spectral markers are critical for validation?
Characterization relies on:
- NMR spectroscopy : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and piperidine ring protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (e.g., Q-Exactive Orbitrap) identifies molecular ions (e.g., [M+H]⁺ at m/z 410.1931) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃) .
- X-ray crystallography : SHELX programs refine crystal structures, particularly for resolving nitro/methoxy substituent orientations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in nitroaromatic coupling reactions?
Common challenges include steric hindrance from the nitro group and competing side reactions. Strategies include:
- Base selection : DIEA or Na₂CO₃ minimizes acid degradation, improving coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce nitro group reduction byproducts .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in analogous systems .
Q. How should researchers resolve contradictions in biological activity data for structurally related piperidine derivatives?
Discrepancies in activity (e.g., antiviral vs. antioxidant effects) arise from:
- Substituent positioning : The 3-methoxy-4-nitro group’s electron-withdrawing effects alter binding to targets like viral proteases .
- Assay variability : Standardize cell-based vs. enzyme-inhibition assays to isolate mechanisms .
- Metabolic stability : Ethyl ester hydrolysis rates (e.g., in liver microsomes) influence observed activity .
Q. What computational and experimental methods validate the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to targets like angiotensin II receptors using software (e.g., AutoDock), correlating with IC₅₀ values .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) for nitroaromatic derivatives .
- In vitro assays : Evaluate inhibition of neurotropic alphavirus replication using plaque reduction assays .
Q. How does the nitro group’s electronic profile influence synthetic and functional outcomes?
The nitro group:
- Reduces nucleophilicity : Slows SN2 reactions but stabilizes intermediates in cyclization steps .
- Enhances π-π stacking : Improves binding to aromatic residues in enzyme active sites .
- Risk of reduction : Requires inert atmospheres during hydrogenation steps to prevent amine formation .
Q. What are the best practices for analyzing degradation products or impurities in this compound?
Q. How can researchers leverage piperidine ring modifications to enhance pharmacological properties?
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
